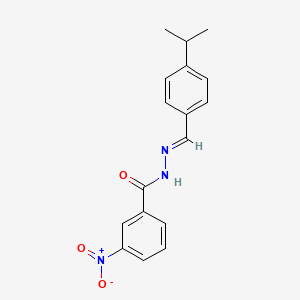

(E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide

Description

Properties

IUPAC Name |

3-nitro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-12(2)14-8-6-13(7-9-14)11-18-19-17(21)15-4-3-5-16(10-15)20(22)23/h3-12H,1-2H3,(H,19,21)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWQTALHZMGXGE-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-isopropylbenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 4-isopropylbenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(4-isopropylbenzylidene)-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-isopropylbenzylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major product is the corresponding amine or hydrazine derivative.

Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

(E)-N’-(4-isopropylbenzylidene)-3-nitrobenzohydrazide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: It may be explored for its antimicrobial and anticancer properties.

Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N’-(4-isopropylbenzylidene)-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage.

Comparison with Similar Compounds

Structural and Crystallographic Features

Key structural differences arise from substituents on the benzylidene and benzohydrazide rings. These modifications impact planarity, hydrogen bonding, and crystal packing (Table 1).

Table 1: Structural Comparison of Selected Hydrazones

Key Observations :

- Planarity : Methoxy substituents (e.g., 4-methoxy) reduce steric hindrance, leading to smaller dihedral angles (4.6°) between aromatic rings compared to bulkier groups like isopropyl .

- Hydrogen Bonding : Hydroxy groups (e.g., 2-hydroxy) facilitate intramolecular O–H⋯N bonds, while nitro groups participate in intermolecular N–H⋯O interactions, influencing crystal packing .

- Solvent Effects: Methanol solvates in bromo-hydroxy derivatives alter hydrogen-bonded networks, demonstrating solvent’s role in supramolecular assembly .

Key Observations :

- Bulky substituents (e.g., isopropyl) may reduce solubility in polar solvents due to increased hydrophobicity.

- Methanol solvates (e.g., in bromo-hydroxy derivatives) improve crystallinity and isolation yields .

Biological Activity

(E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide is an organic compound belonging to the hydrazone class, characterized by a carbon-nitrogen double bond (C=N) linked to a hydrazine moiety. Its structural formula can be represented as C17H17N3O3, and it is synthesized through the condensation reaction between 4-isopropylbenzaldehyde and 3-nitrobenzohydrazide. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound exhibits a variety of chemical properties that facilitate its biological activity:

- Molecular Weight : 315.34 g/mol

- IUPAC Name : 3-nitro-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide

- Functional Groups : Nitro group (-NO2), hydrazone linkage (C=N), and aromatic rings.

Synthesis Methods

The synthesis typically involves refluxing 4-isopropylbenzaldehyde with 3-nitrobenzohydrazide in organic solvents like ethanol or methanol. The reaction conditions are optimized to enhance yield and purity, often requiring recrystallization for product isolation.

Antimicrobial Properties

Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents. The mechanism may involve interaction with bacterial enzymes or disruption of cellular processes .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It is hypothesized that the nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress in cancer cells. This mechanism could lead to apoptosis or inhibit cell proliferation through interference with signaling pathways involved in cancer progression .

The biological activity of this compound is thought to arise from its ability to form hydrogen bonds and engage in non-covalent interactions with target proteins, potentially inhibiting their function. The nitro group may also contribute to its reactivity, allowing it to participate in redox reactions that affect cellular homeostasis .

Case Studies

Q & A

Q. What are the optimal reaction conditions for synthesizing (E)-N'-(4-isopropylbenzylidene)-3-nitrobenzohydrazide?

The synthesis typically involves condensation between 3-nitrobenzohydrazide and 4-isopropylbenzaldehyde under reflux in ethanol or methanol. Key parameters include:

- Temperature : 60–80°C for 3–6 hours to ensure complete Schiff base formation.

- Solvent : Polar aprotic solvents (e.g., ethanol) are preferred for high yields (>85%) .

- pH : Neutral to slightly acidic conditions minimize side reactions like hydrolysis . Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

A multi-technique approach is required:

- 1H/13C NMR : To verify the hydrazone bond (δ 8.5–9.0 ppm for CH=N) and aromatic protons .

- FT-IR : Peaks at ~1600–1650 cm⁻¹ (C=O), ~1530–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 326.3 [M+H]+) confirm molecular weight .

- Elemental Analysis : Validates stoichiometry (C, H, N within ±0.3% of theoretical) .

Q. What are the key structural features of this compound as determined by X-ray crystallography?

Single-crystal X-ray diffraction reveals:

- Planarity : The hydrazone (C=N–N–C=O) backbone is nearly planar, facilitating π-π stacking .

- Hydrogen Bonding : Intermolecular N–H···O and C–H···O bonds stabilize the crystal lattice, forming 2D sheets or chains .

- Space Group : Orthorhombic (e.g., P212121) with Z = 4 and unit cell parameters (e.g., a = 6.88 Å, b = 21.83 Å, c = 35.11 Å) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) for derivatives of this compound?

Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

- Variable-Temperature NMR : To identify tautomeric equilibria (e.g., keto-enol shifts) .

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms coupling networks .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., B3LYP/6-31G*) .

Q. What methodological approaches are recommended for optimizing synthetic yield under varying catalytic conditions?

Systematic optimization involves:

- Catalyst Screening : Acidic (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to accelerate imine formation .

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) while maintaining yields >90% .

- In Situ Monitoring : Use HPLC or TLC to track reaction progress and adjust conditions dynamically .

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

DFT (e.g., B3LYP/6-311++G**) provides insights into:

- HOMO-LUMO Gaps : Predicts charge-transfer behavior (e.g., ΔE ≈ 3.5 eV for nonlinear optical activity) .

- Electrostatic Potential Maps : Identifies nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient) .

- Hyperpolarizability (β) : Quantifies nonlinear optical potential (e.g., β ≈ 58× urea) for material science applications .

Q. What strategies resolve crystallographic disorder or twinning during structural refinement?

For SHELXL-refined structures:

Q. How do structural modifications influence biological activity based on SAR studies?

Key SAR findings include:

- Nitro Group : Enhances antimicrobial activity (MIC ≈ 8 µg/mL against S. aureus) by increasing electrophilicity .

- Benzylidene Substituents : 4-Isopropyl groups improve lipophilicity (logP ≈ 3.2), aiding membrane penetration .

- Hydrazone Linker : Rigidity from conjugation correlates with anticancer activity (IC50 ≈ 12 µM for MCF-7 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.